Ditridecyl phthalate (DTDP) is a synthetic chemical compound classified as a phthalate ester. Phthalate esters are a group of chemicals primarily used as plasticizers, enhancing the flexibility and durability of plastics. DTDP, specifically, is utilized in various applications, including sensor coatings, agricultural formulations, and specific plastic products. [, , , ]
Ditridecyl phthalate is a member of the phthalate family, which are esters of phthalic acid. This specific compound is categorized as a dialkyl phthalate and is primarily utilized as a plasticizer in various industrial applications. Phthalates like ditridecyl phthalate enhance the flexibility, transparency, durability, and longevity of plastics, making them essential in manufacturing processes.
Ditridecyl phthalate is synthesized from phthalic anhydride and long-chain alcohols, specifically tridecanol. It belongs to a broader class of compounds known as phthalic acid esters, which are widely used in the production of polyvinyl chloride and other polymers. Due to their widespread use, phthalates are often detected in environmental samples, raising concerns about their potential health effects.
The synthesis of ditridecyl phthalate typically involves the esterification reaction between phthalic anhydride and tridecanol. This reaction can be catalyzed by various acids or bases to enhance the yield and efficiency.
The reaction typically requires several hours to complete, after which the product is purified through distillation or crystallization.
Ditridecyl phthalate has a complex molecular structure characterized by a central aromatic ring derived from phthalic acid with two long-chain alkyl groups (tridecyl) attached to it.
Ditridecyl phthalate can undergo various chemical reactions typical of esters, including hydrolysis and transesterification.
The mechanism of action for ditridecyl phthalate primarily revolves around its role as a plasticizer within polymer matrices. The compound intercalates between polymer chains, reducing intermolecular forces and increasing flexibility.
These properties make ditridecyl phthalate suitable for various applications where flexibility and durability are required.
Ditridecyl phthalate is primarily used as a plasticizer in:
Additionally, research into biodegradable alternatives to traditional phthalates has increased interest in compounds like ditridecyl phthalate for sustainable applications without compromising performance.
Ditridecyl phthalate (DTDP, CAS 119-06-2/75359-31-8) is synthesized via esterification of phthalic anhydride with linear or branched tridecanol (C~13~ alcohol). This high-molecular-weight phthalate (MW 530.8 g/mol) requires specialized catalysis due to steric hindrance from long alkyl chains. The reaction proceeds in two stages:
Titanium-based catalysts—particularly tetraalkyl titanates like tetraisopropyl titanate (TIPT)—dominate industrial production. Their mechanism involves electrophilic coordination with carbonyl oxygen, enhancing nucleophilic alcohol attack. The general reaction is:$$\ce{C6H4(CO)2O + 2 C13H27OH ->[Ti(OR)4] C6H4(COOC13H27)2 + H2O}$$
Key process parameters include temperatures >200°C and vacuum-assisted water removal to achieve >99.5% diester conversion [3] [9].
Table 1: Key Reaction Parameters for DTDP Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 200-220°C | <200°C: Slow kinetics; >220°C: Decomposition |
Catalyst Loading | 0.1-0.5 wt% Ti | Lower: Incomplete reaction; Higher: Byproducts |
Alcohol:Anhydride Molar Ratio | 2.2:1-2.5:1 | Excess alcohol drives equilibrium |
Reaction Time | 4-6 hours | Varies with catalyst type |
Industrial production employs two catalyst classes with distinct advantages:
Titanium-Based Catalysts (e.g., TIPT):
Amphoteric Catalysts (e.g., Ti/Zn or Ti/Sn complexes):
Table 2: Catalyst Performance Comparison in DTDP Production
Catalyst Type | Reaction Time (h) | Diester Yield (%) | Co-Ester Content (ppm) | Di-Tridecyl Ether (ppm) |
---|---|---|---|---|
Tetraisopropyl titanate | 5.0 | 98.5 | 800-1500 | <200 |
Titanium/Zinc complex | 4.5 | 99.7 | 300-500 | <50 |
Sulfuric acid (reference) | 8.0 | 92.0 | - | >1000 |
Data adapted from large-scale production studies [3] [9].
Major byproducts in DTDP synthesis include:
Mitigation approaches:
Process controls limit water content to <1.0% to prevent hydrolysis during storage [1].
DTDP performance hinges on tridecanol isomer distribution:
Recent advances optimize alcohol blends for application-specific benefits:
Table 3: DTDP Performance vs. Alcohol Isomer Composition
Alcohol Composition | Viscosity (cP, 20°C) | Volatility (wt% loss, 24h/150°C) | Clash-Berg T~f~ (°C) | Fogging (mg, DIN 75201) |
---|---|---|---|---|
100% n-tridecanol | 95 | 0.8 | -35 | 1.8 |
100% isotridecanol (branched) | 115 | 0.5 | -25 | 0.9 |
Blend (70% linear/30% branched) | 102 | 0.6 | -32 | 1.2 |
Data from industrial performance tests [3] [5].
Notably, modern DTDP grades achieve 30% lower plastisol viscosity than di-2-ethylhexyl phthalate (DEHP), enabling easier processing in coating applications [5].
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